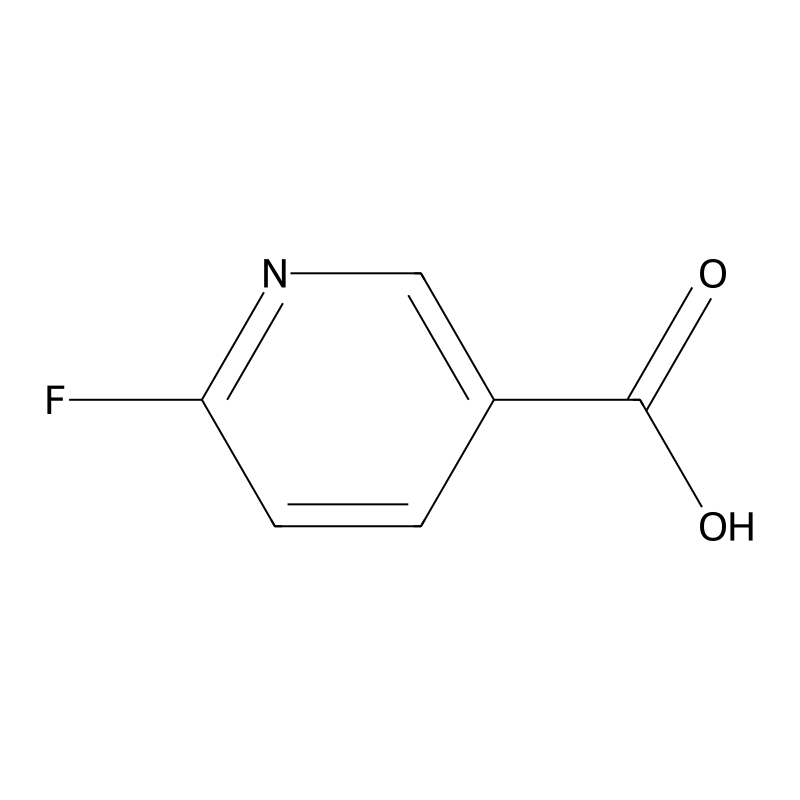

6-Fluoronicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building block for drug discovery and development:

6-FNA serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs) []. Its bioactive nature makes it a promising starting point for creating new drugs, particularly in the field of oncology []. One example is a derivative of quinoline-8-yl-nicotinamide, synthesized from 6-FNA, which is currently being investigated for its potential in treating pancreatic cancer [].

Development of tracers for Positron Emission Tomography (PET):

6-FNA's fluorine atom makes it highly suitable for creating radiolabeled tracers for PET scans. These tracers bind to specific molecules in the body, allowing researchers to visualize and measure changes in metabolic processes [, ]. This application plays a vital role in early detection and monitoring of various diseases, including melanoma [].

Other research applications:

Beyond the aforementioned areas, 6-FNA also finds use in diverse research settings, including:

6-Fluoronicotinic acid, with the chemical formula C₆H₄FNO₂ and CAS number 403-45-2, is a fluorinated derivative of nicotinic acid. It features a carboxylic acid group at the 3-position and a fluorine atom at the 6-position of the pyridine ring. The molecular weight of this compound is approximately 141.10 g/mol. It appears as a white powder with a melting point ranging from 144 to 148 °C .

6-FNA is classified as a skin, eye, and respiratory irritant. It can cause irritation upon contact or inhalation.

- Safety Data Sheet (SDS): Always refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures for 6-FNA.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides when treated with amines.

- Nucleophilic substitutions: The fluorine atom can be replaced by nucleophiles under specific conditions.

These reactions make it a versatile building block for synthesizing more complex molecules .

6-Fluoronicotinic acid exhibits notable biological activity, making it valuable in pharmaceutical research. It has been identified as a bioactive molecule used in the development of active pharmaceutical ingredients. Research indicates its potential in treating conditions such as pancreatic cancer through derivatives like quinoline-8-yl-nicotinamide . Additionally, it serves as a molecular scaffold for developing tracers used in positron emission tomography, aiding in metabolic process visualization .

Several synthetic routes exist for producing 6-fluoronicotinic acid:

- From 2-Fluoro-5-methylpyridine: This method involves oxidation processes to introduce the carboxylic acid group.

- Direct fluorination: Utilizing fluorinating agents on pyridine derivatives can yield 6-fluoronicotinic acid.

- Carboxylation reactions: Introducing carboxylic functionality via carbon dioxide under specific conditions.

These methods highlight the compound's accessibility for research and industrial applications .

6-Fluoronicotinic acid is utilized in various fields:

- Medicinal Chemistry: As a building block for synthesizing pharmaceuticals and biologically active compounds.

- Positron Emission Tomography: Used in developing imaging agents for cancer diagnostics.

- Material Science: Serving as a precursor in creating fluorinated materials with unique properties.

Its role as a versatile scaffold makes it crucial for drug discovery and development .

Studies involving 6-fluoronicotinic acid focus on its interactions with biological systems. Research has shown that it can induce stress response genes and autophagy pathways, which are critical in cancer treatment strategies . These findings underscore its potential therapeutic effects and mechanisms of action within cellular environments.

Several compounds share structural similarities with 6-fluoronicotinic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Methyl 6-fluoropyridine-3-carboxylate | 0.92 | Methyl ester derivative of 6-fluoronicotinic acid |

| (6-Fluoropyridin-3-yl)methanol | 0.80 | Alcohol derivative; used in organic synthesis |

| 2-Fluoro-5-methylnicotinic acid | 0.78 | Methylated version; different position of substitution |

| 5-Amino-2-fluoroisonicotinic acid | 0.75 | Amino group addition; potential biological activity |

The presence of the fluorine atom at the 6-position distinguishes 6-fluoronicotinic acid from other nicotinic derivatives, enhancing its solubility and biological activity compared to non-fluorinated counterparts .

Molecular Formula and Weight

6-Fluoronicotinic acid is characterized by its molecular formula C₆H₄FNO₂, which represents a pyridine ring system with fluorine and carboxylic acid substitutions [1] [2] [3]. The compound has a molecular weight of 141.10 grams per mole, as confirmed by multiple analytical sources [1] [3] [4]. This molecular weight represents an increase of 18.0 grams per mole compared to nicotinic acid, directly attributable to the substitution of a hydrogen atom with a fluorine atom at the 6-position of the pyridine ring [1] [5].

The exact mass of 6-fluoronicotinic acid is calculated as 141.022607 atomic mass units, providing precise identification for mass spectrometric analysis [6]. The molecular formula indicates the presence of six carbon atoms, four hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms, arranged in a specific configuration that defines the compound's chemical properties [2] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₄FNO₂ | [1] [2] [3] |

| Molecular Weight | 141.10 g/mol | [1] [3] [4] |

| Exact Mass | 141.022607 amu | [6] |

| Monoisotopic Mass | 141.022607 amu | [6] |

Structural Characteristics

Pyridine Ring System

6-Fluoronicotinic acid possesses a six-membered heterocyclic pyridine ring as its core structural unit [2] [8]. The pyridine ring system contains five carbon atoms and one nitrogen atom arranged in a planar configuration, consistent with aromatic compounds [9] [10]. The nitrogen atom in the pyridine ring contributes to the electron-deficient nature of the aromatic system, influencing both electronic and chemical properties of the molecule [10].

The pyridine ring in 6-fluoronicotinic acid maintains planarity, with bond angles ranging from 115.8° to 126.9° around the ring structure [11]. The carbon-carbon bond lengths within the pyridine ring are calculated to range from 1.385 to 1.401 Ångströms, typical of aromatic systems with partial double bond character [11] [12]. The nitrogen-carbon bonds measure approximately 1.311 to 1.337 Ångströms, reflecting the electronic characteristics of the pyridine system [12].

Computational studies reveal that the pyridine ring system exhibits enhanced stability due to electron delocalization throughout the aromatic framework [11]. The presence of the nitrogen atom creates an electron-deficient system that influences the reactivity patterns and intermolecular interactions of the compound [10].

Position of Functional Groups

The functional group arrangement in 6-fluoronicotinic acid follows a specific positional pattern on the pyridine ring [2] [4]. The carboxylic acid group is located at the 3-position of the pyridine ring, which corresponds to the meta position relative to the nitrogen atom [2] [7]. This positioning is identical to that found in nicotinic acid, maintaining the characteristic nicotinic acid structural framework [13] [14].

The fluorine atom occupies the 6-position of the pyridine ring, which is equivalent to the 2-position when using alternative numbering systems [4] [7]. This fluorine substitution occurs at the carbon atom adjacent to the nitrogen atom in the pyridine ring, creating a 2-fluoropyridine-5-carboxylic acid structure [4] [15]. The fluorine atom lies in the plane of the pyridine ring, maintaining the overall planar geometry of the molecule [12].

The spatial arrangement of these functional groups creates specific electronic effects throughout the molecule [10]. The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group influences the electron density distribution within the pyridine ring, affecting chemical reactivity and molecular properties [11] [12].

| Position | Functional Group | Chemical Significance |

|---|---|---|

| 3-position | Carboxyl (-COOH) | Primary reactive site |

| 6-position | Fluorine (-F) | Electronic modulation |

| 1-position | Nitrogen | Ring heteroatom |

Stable Conformational Isomers

Theoretical computational studies have identified four stable conformational isomers of 6-fluoronicotinic acid, designated as C1, C2, C3, and C4 [16] [11]. These conformers differ primarily in the orientation of the carboxylic acid group relative to the pyridine ring nitrogen atom [16] [12]. The conformational differences arise from rotation around the carbon-carbon bond connecting the carboxyl group to the pyridine ring [12].

The most stable conformer, designated C1, represents the energetically favored configuration with the lowest calculated total energy [16] [11]. Density functional theory calculations using the B3LYP/6-311++G(d,p) level of theory demonstrate that this conformer exhibits superior thermodynamic stability compared to the other three conformational forms [11] [12]. The energy differences between conformers range from 0.011 to 0.326 electron volts, with the C1 conformer serving as the reference point [12].

Conformational analysis reveals that the stable forms differ in their dipole moments, ranging from 0.7526 to 5.3535 Debye units [12]. The C4 conformer exhibits the highest polarity, while the C1 conformer demonstrates the lowest dipole moment [12]. These conformational variations influence intermolecular interactions and potentially affect crystallization patterns and solubility characteristics [16].

The conformational preferences are influenced by intramolecular hydrogen bonding interactions between the carboxylic acid group and the pyridine nitrogen atom [11]. Computational studies indicate that 6-fluoronicotinic acid demonstrates greater conformational stability compared to nicotinic acid, attributed to the electronic effects of fluorine substitution [11] [12].

Chemical Identifiers

CAS Registry Number

The Chemical Abstracts Service registry number for 6-fluoronicotinic acid is 403-45-2 [1] [2] [5]. This unique numerical identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide [4]. The CAS number provides unambiguous identification, distinguishing 6-fluoronicotinic acid from other fluorinated pyridine derivatives and structural isomers [1] [6].

The CAS registry number 403-45-2 has been consistently referenced across multiple chemical suppliers and academic sources, confirming its established status as the standard identifier for this compound [1] [5] [4]. This registration facilitates accurate communication in scientific literature, commercial transactions, and regulatory compliance procedures [2].

MDL Number

The MDL number assigned to 6-fluoronicotinic acid is MFCD01859863 [1] [5] [4]. This identifier, originally developed by MDL Information Systems, provides an additional layer of chemical identification within molecular databases and chemical inventory systems [1]. The MDL number complements the CAS registry number by offering a structured approach to chemical substance identification [5].

The MDL numbering system facilitates database searches and chemical structure matching algorithms, particularly in computational chemistry applications and chemical informatics platforms [4]. This identifier ensures consistent recognition of 6-fluoronicotinic acid across different software systems and chemical databases [1] [5].

Common Synonyms

6-Fluoronicotinic acid is known by several systematic and common names that reflect different aspects of its chemical structure [2] [4]. The International Union of Pure and Applied Chemistry name is 6-fluoropyridine-3-carboxylic acid, which directly describes the structural features of the molecule [4] [7] [17]. This systematic nomenclature clearly indicates the presence of fluorine at the 6-position and a carboxylic acid group at the 3-position of the pyridine ring [7].

Alternative nomenclature includes 2-fluoropyridine-5-carboxylic acid, which uses a different numbering system for the pyridine ring positions [4] [15]. This naming convention emphasizes the relationship between the fluorine substitution and the carboxyl group using alternative positional numbering [15]. Additional synonyms include 2-fluoro-5-pyridinecarboxylic acid and 6-fluoro-3-pyridinecarboxylic acid, each reflecting different systematic naming approaches [4] [8].

Commercial and database synonyms encompass variations such as 3-carboxy-6-fluoropyridine and 3-pyridinecarboxylic acid, 6-fluoro- [6] [4]. These alternative names facilitate literature searches and chemical procurement processes across different suppliers and databases [8].

| Name Type | Synonym | Usage Context |

|---|---|---|

| IUPAC Name | 6-fluoropyridine-3-carboxylic acid | Scientific literature |

| Alternative Name | 2-fluoropyridine-5-carboxylic acid | Chemical databases |

| Commercial Name | 6-fluoronicotinic acid | Supplier catalogs |

Structural Comparison with Nicotinic Acid

The structural relationship between 6-fluoronicotinic acid and nicotinic acid reveals both similarities and distinctive differences [13] [14]. Nicotinic acid, with the molecular formula C₆H₅NO₂ and molecular weight of 123.11 grams per mole, serves as the parent compound for understanding the structural modifications introduced by fluorine substitution [13] [18]. Both compounds share the fundamental pyridine-3-carboxylic acid framework, maintaining the carboxyl group at the 3-position relative to the pyridine nitrogen [14].

The primary structural difference lies in the substitution of a hydrogen atom at the 6-position of nicotinic acid with a fluorine atom in 6-fluoronicotinic acid [11] [14]. This substitution increases the molecular weight by 18.0 grams per mole and introduces significant electronic modifications to the pyridine ring system [5] [11]. The fluorine atom, being the most electronegative element, creates substantial electron-withdrawing effects that alter the electronic distribution throughout the molecule [19] [11].

Computational analysis demonstrates that 6-fluoronicotinic acid exhibits enhanced thermodynamic stability compared to nicotinic acid [11] [12]. The total energy calculations indicate that the fluorinated derivative possesses lower energy configurations, suggesting greater molecular stability [11]. This enhanced stability is attributed to the electronic effects of fluorine substitution, which optimize the electron distribution within the aromatic system [12].

The bond length variations between the two compounds reveal the influence of fluorine substitution on molecular geometry [11] [12]. The carbon-fluorine bond length in 6-fluoronicotinic acid measures approximately 1.336 Ångströms, replacing the carbon-hydrogen bond of 1.084 Ångströms found in nicotinic acid [12]. This substitution affects neighboring bond lengths and angles throughout the pyridine ring system [11].

Vibrational frequency analysis reveals that most fundamental frequencies remain similar between the two compounds, with significant variations observed in infrared intensities and Raman activities [11] [12]. The fluorine substitution introduces new vibrational modes, including carbon-fluorine stretching and bending vibrations, which are absent in the parent nicotinic acid structure [12].

| Property | Nicotinic Acid | 6-Fluoronicotinic Acid | Difference |

|---|---|---|---|

| Molecular Formula | C₆H₅NO₂ | C₆H₄FNO₂ | +F, -H |

| Molecular Weight (g/mol) | 123.11 | 141.10 | +18.0 |

| Fluorine Position | None | 6-position | New substitution |

| Carboxyl Position | 3-position | 3-position | Unchanged |

| Thermodynamic Stability | Standard | Enhanced | Increased |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant